Cycloheptylmethanamine Hydrochloride
Description
Contextualization within Contemporary Organic Amine Chemistry Research
In the field of organic amine chemistry, cycloalkylmethanamines serve as valuable building blocks and synthons. The reactivity of the primary amine group allows for a wide array of chemical transformations, including N-alkylation, acylation, and condensation reactions, to create more complex molecular architectures. The cycloheptyl moiety, a seven-membered carbocyclic ring, imparts specific steric and conformational properties to the molecule.
The synthesis of related cycloalkylamine hydrochlorides often involves the treatment of the corresponding amine with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or ethyl acetate. nih.govgoogle.com For instance, scalable syntheses for compounds like (1-cyclopropyl)cyclopropylamine hydrochloride have been developed, highlighting the general methodologies available for preparing such salts. nih.gov These methods are crucial for producing the stable, solid forms of amines needed for further synthetic applications. Research into the synthesis of various amine hydrochlorides demonstrates the importance of these salts as stable intermediates for creating diverse chemical libraries. google.comgoogle.com
Academic Significance in Medicinal Chemistry and Pharmaceutical Science Research Paradigms
While direct research on the medicinal applications of Cycloheptylmethanamine hydrochloride is limited, the broader class of cycloalkylamines has demonstrated significant utility in drug discovery and development. The incorporation of small carbocyclic rings like cyclopropane (B1198618) and cyclobutane (B1203170) into drug candidates has been shown to improve various pharmacological properties. longdom.orgnih.gov These rings can act as bioisosteres for other groups, influence metabolic stability, and provide conformational rigidity, which can enhance binding affinity to biological targets. nih.gov
For example, the cyclopropylamine (B47189) moiety is a key structural feature in various therapeutic agents, including monoamine oxidase inhibitors. longdom.org Furthermore, derivatives of cycloalkylmethanamines are explored for their potential as kappa opioid receptor agonists, which are of interest for developing novel analgesics.
The cycloheptyl group in this compound offers a unique lipophilic and conformational profile compared to smaller cycloalkane rings. This distinction could be leveraged in the design of new chemical entities with specific structure-activity relationships. The exploration of cycloalkylmethanamines in medicinal chemistry is an active area of research, and while the focus has often been on smaller ring systems, the principles can be extended to larger rings like cycloheptane (B1346806).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cycloheptylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c9-7-8-5-3-1-2-4-6-8;/h8H,1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVAYDRMRLWYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cycloheptylmethanamine Hydrochloride
Stereoselective Synthesis Approaches for Cycloheptylmethanamine Hydrochloride
Achieving stereocontrol in the synthesis of chiral amines is a critical aspect of modern organic chemistry. For cycloheptylmethanamine, which possesses a chiral center if substituted on the ring or if the nitrogen atom becomes part of a stereogenic center in a derivative, enantioselective synthesis is of paramount importance. Several strategies can be employed to obtain enantiomerically enriched cycloheptylmethanamine.
One prominent approach is the asymmetric reductive amination of cycloheptanecarboxaldehyde . This can be achieved using chiral catalysts that facilitate the enantioselective reduction of the intermediate imine formed from the aldehyde and an ammonia source. Chiral organocatalysts, such as those derived from cinchona alkaloids or phosphoric acids, have been successfully applied in asymmetric aza-Michael reactions and other C-N bond-forming reactions, demonstrating their potential for synthesizing chiral amines with high enantiomeric excess. beilstein-journals.org For instance, a chiral primary amine thiourea catalyst could potentially be used to achieve a highly enantioselective conjugate addition, a principle that can be adapted for reductive amination pathways. austinpublishinggroup.com
Another powerful technique involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. While this method can be highly effective, it often involves additional synthetic steps for the attachment and removal of the auxiliary.
Biocatalysis offers a highly selective and environmentally benign route to chiral amines. Enzymes such as transaminases and amine dehydrogenases are capable of catalyzing the asymmetric synthesis of amines with high enantioselectivity. Transaminases, for example, can convert a ketone precursor into a chiral amine by transferring an amino group from an amine donor. nih.gov While a direct biocatalytic route to cycloheptylmethanamine from a corresponding ketone has not been extensively reported, the broad substrate scope of engineered transaminases suggests this is a feasible approach. researchgate.net
A notable example of stereoselective synthesis in a related cycloheptyl system is the enantioselective synthesis of cis- and trans-cycloheptyl β-fluoro amines. This was accomplished through a sequential aza-Henry addition and ring-closing metathesis, employing a chiral bis(amidine) (BAM) catalyst to achieve good stereoselection (8:1 dr, 92% ee). nih.gov This highlights the potential of using chiral catalysts to control stereochemistry in the synthesis of cycloheptyl amine derivatives.
| Approach | Key Features | Potential for Cycloheptylmethanamine Synthesis |
| Asymmetric Reductive Amination | Utilizes chiral catalysts to directly form one enantiomer of the amine from the corresponding aldehyde or ketone. | High potential, particularly with the development of specific chiral organocatalysts or transition metal complexes for cycloheptanecarboxaldehyde. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | A well-established but potentially less atom-economical method. |
| Biocatalysis | Employs enzymes like transaminases or amine dehydrogenases for highly selective amination. | A promising green approach, contingent on identifying or engineering an enzyme with activity towards a suitable cycloheptyl precursor. |
Development of Novel Catalytic Systems for Amination Reactions in this compound Synthesis
The development of novel and efficient catalytic systems is at the forefront of improving the synthesis of primary amines like cycloheptylmethanamine. A common route to this compound is the reductive amination of cycloheptanecarboxaldehyde or the hydrogenation of cycloheptanecarbonitrile.
Reductive Amination Catalysts: A variety of heterogeneous and homogeneous catalysts have been developed for reductive amination. Noble metal catalysts, such as those based on palladium, platinum, and rhodium, are highly effective but can be costly. unito.it Consequently, there is a growing interest in developing catalysts based on more abundant and less expensive metals like nickel, cobalt, and iron. nih.gov For instance, a highly active, selective, and robust single-atom ruthenium catalyst (Ru1-N3) has been reported for the reductive amination of aldehydes and ketones to primary amines. nih.gov Such a catalyst could potentially be applied to the synthesis of cycloheptylmethanamine, offering high efficiency and selectivity.
Nitrile Hydrogenation Catalysts: The reduction of cycloheptanecarbonitrile is another viable pathway. Heterogeneous catalysts, often based on palladium or rhodium on a solid support like carbon, are commonly used for nitrile hydrogenation. researchgate.net The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.
A significant advancement in amination catalysis is the direct amination of alcohols. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the oxidation of the alcohol to an aldehyde in situ, which then undergoes reductive amination. This approach, often catalyzed by ruthenium or iridium complexes, is highly atom-economical as it starts from the readily available cycloheptylmethanol and uses ammonia as the nitrogen source, with water as the main byproduct.
| Catalyst Type | Starting Material | Key Advantages |
| Noble Metal Catalysts (e.g., Pd/C, PtO2) | Cycloheptanecarboxaldehyde, Cycloheptanecarbonitrile | High activity and selectivity. |
| Non-Noble Metal Catalysts (e.g., Ni, Co, Fe) | Cycloheptanecarboxaldehyde, Cycloheptanecarbonitrile | Lower cost and greater abundance. |
| Single-Atom Catalysts (e.g., Ru1-N3) | Cycloheptanecarboxaldehyde | High atom efficiency and selectivity. |
| "Borrowing Hydrogen" Catalysts (e.g., Ru, Ir complexes) | Cycloheptylmethanol | High atom economy, uses readily available starting materials. |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key aspects include atom economy, the use of renewable feedstocks and safer solvents, and the implementation of catalytic methods. wjarr.com
Atom Economy: Synthetic routes with high atom economy are preferred as they maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. The direct catalytic amination of cycloheptylmethanol with ammonia exemplifies a highly atom-economical route, producing only water as a byproduct. In contrast, methods involving protecting groups or leaving groups that are not incorporated into the final product have lower atom economy.
Green Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional volatile organic solvents are being replaced by greener alternatives such as water, supercritical fluids, or bio-based solvents. For amination reactions, the development of protocols in environmentally friendly solvents is an active area of research. ineosopen.org
Biocatalysis: As mentioned in the context of stereoselective synthesis, biocatalysis is a cornerstone of green chemistry. The use of enzymes operates under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing energy consumption and avoiding the use of hazardous reagents. nih.gov The preparative biocatalytic synthesis of other compounds has demonstrated the potential for high yields and purity with minimal environmental impact. nih.gov
Renewable Feedstocks: While cycloheptane (B1346806) derivatives are typically derived from petrochemical sources, the principles of green chemistry encourage the exploration of routes from renewable biomass. Although not yet established for cycloheptylmethanamine, research into the conversion of bio-based platform molecules into cyclic compounds is an emerging field.
| Green Chemistry Principle | Application in Cycloheptylmethanamine Synthesis |
| Atom Economy | Favoring addition reactions and catalytic cycles (e.g., "borrowing hydrogen") over substitution reactions with leaving groups. |
| Green Solvents | Utilizing water or bio-derived solvents in catalytic or biocatalytic steps to replace hazardous organic solvents. |
| Biocatalysis | Employing enzymes for amination to achieve high selectivity under mild and environmentally friendly conditions. |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones to reduce waste. |
Flow Chemistry Applications and Process Intensification in this compound Production
Flow chemistry and process intensification offer significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. energy.gov Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better control over reaction parameters and often leading to higher yields and selectivities. mdpi.com
Enhanced Safety: Many amination reactions, especially those involving hydrogenation, can be hazardous in batch processes due to the use of flammable gases at high pressure and temperature. Flow reactors, with their small reaction volumes, significantly mitigate these risks. amt.uk
Improved Efficiency and Scalability: The precise control over reaction conditions in flow systems allows for the optimization of reaction times, often reducing them from hours to minutes. researchgate.net This, combined with the ease of automation, makes scaling up production more straightforward and cost-effective. Continuous flow processes have been successfully applied to various amination reactions, including the synthesis of primary amines from nitriles. researchgate.net
Process Intensification: This concept aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org In the context of cycloheptylmethanamine synthesis, process intensification could involve the integration of reaction and separation steps into a single continuous unit. For example, a flow reactor could be directly coupled to a purification module, streamlining the entire production process. youtube.com The use of packed-bed reactors with immobilized catalysts is a common strategy in flow chemistry that simplifies catalyst separation and reuse. acs.org
| Technology | Advantages for Cycloheptylmethanamine Production |
| Continuous Flow Reactors | Improved safety, better process control, faster reaction times, and easier scalability. |
| Packed-Bed Reactors | Simplified catalyst handling and reuse, enabling continuous operation over extended periods. |
| Integrated Reaction and Separation | Streamlined downstream processing, reduced footprint of the manufacturing plant, and lower operational costs. |
Rational Design and Synthesis of Cycloheptylmethanamine Hydrochloride Derivatives
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Cycloheptylmethanamine Hydrochloride Analogues
The cornerstone of rational drug design is the elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR). These investigations aim to understand how specific structural modifications to a lead compound, in this case, this compound, influence its biological activity and physicochemical characteristics, respectively. While specific SAR and SPR data for this compound are not extensively published, the principles can be inferred from studies on analogous cycloalkylamine derivatives.
Another key area of investigation is the modification of the aminomethyl side chain. Alterations to the length of the alkyl chain separating the cycloheptyl ring and the amino group can influence the molecule's conformational flexibility and its ability to adopt an optimal binding pose. Furthermore, substitution on the nitrogen atom, such as the introduction of alkyl or aryl groups, can modulate the basicity of the amine and introduce new interaction points with the target.
The following table illustrates hypothetical SAR data for cycloheptylmethanamine analogues, based on established principles in medicinal chemistry.
| Analogue | Modification | Hypothetical Biological Activity | Rationale |
| 1 | Parent Cycloheptylmethanamine | Baseline | Reference compound. |
| 2 | 4-Methylcycloheptylmethanamine | Increased | The methyl group may provide a favorable hydrophobic interaction with the target. |
| 3 | 4-Hydroxycycloheptylmethanamine | Decreased | The hydroxyl group may introduce unfavorable steric or electronic interactions, or alter solubility. |
| 4 | N-Methylcycloheptylmethanamine | Variable | N-methylation can alter basicity and introduce steric bulk, with effects dependent on the target's binding pocket. |
| 5 | (Cycloheptylmethyl)ethylamine | Variable | Extending the alkyl chain can alter the distance to the binding site, potentially improving or disrupting interactions. |
Scaffold Hopping and Bioisosteric Replacements in this compound Derivative Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore novel chemical space, improve compound properties, and circumvent patent limitations. researchgate.netacs.orgbiomedres.us
Scaffold hopping involves replacing the central core of a molecule—in this case, the cycloheptyl ring—with a different, structurally distinct scaffold that maintains the essential three-dimensional arrangement of key functional groups. researchgate.netacs.org For cycloheptylmethanamine, potential scaffold hops could include replacing the cycloheptyl ring with other cyclic systems like piperidine, azepane, or even bicyclic structures. The goal is to identify new scaffolds that may offer improved binding affinity, selectivity, or pharmacokinetic properties while preserving the desired biological activity.
Bioisosteric replacement is a more subtle modification where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the aim of enhancing a compound's efficacy or reducing its toxicity. ajptr.com For this compound derivatives, bioisosteric replacements could be applied to various parts of the molecule. For example, the cycloheptyl ring could be replaced by a thiacycloheptane or an oxacycloheptane ring to explore the impact of heteroatoms on the molecule's properties. The primary amine could be replaced with other functional groups of similar size and basicity, such as a hydroxylamine (B1172632) or a small heterocyclic ring. The replacement of hydrogen with fluorine is another common bioisosteric modification used to block metabolic pathways or modulate electronic properties. nih.gov
The following table provides examples of potential bioisosteric replacements for cycloheptylmethanamine.
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Cycloheptyl | Cyclohexyl, Cyclooctyl | Altering ring size to probe binding pocket dimensions. |
| -CH₂- (in the ring) | -O-, -S-, -NH- | Introducing heteroatoms to modulate polarity and potential for hydrogen bonding. |
| -NH₂ | -OH, -SH, small heterocycles | Modifying basicity, hydrogen bonding capacity, and metabolic stability. |
| C-H bond | C-F bond | Blocking metabolic oxidation, altering electronic properties. |
Combinatorial Chemistry and High-Throughput Synthesis of this compound-Based Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of diverse yet structurally related compounds, known as chemical libraries. stanford.educhemdiv.comwikipedia.org This approach is particularly valuable for exploring the SAR of a lead compound like this compound in a systematic and efficient manner.
The synthesis of a library of cycloheptylmethanamine derivatives would typically start with a common intermediate, such as cycloheptanecarboxaldehyde or a protected cycloheptylmethanamine. This intermediate can then be subjected to a variety of chemical reactions with a diverse set of building blocks. For instance, reductive amination of cycloheptanecarboxaldehyde with a library of primary and secondary amines would yield a diverse set of N-substituted cycloheptylmethanamine analogues. Alternatively, acylation or alkylation of cycloheptylmethanamine with a library of carboxylic acids or alkyl halides would generate a wide range of amide or N-alkylated derivatives.
High-throughput synthesis techniques, often employing automated robotic systems, are used to perform these reactions in parallel, typically in microplate formats. stanford.edu This allows for the generation of hundreds or even thousands of individual compounds in a short period. The resulting libraries can then be screened for biological activity using high-throughput screening (HTS) assays, enabling the rapid identification of promising "hit" compounds for further optimization.
A hypothetical combinatorial library synthesis could involve the reaction of a set of cycloalkanone precursors with a library of amines, as outlined in the table below.
| Cycloalkanone Precursor | Amine Library | Resulting Library |
| Cycloheptanone | Methylamine, Ethylamine, Aniline | N-substituted Cycloheptylamines |
| 4-Methylcycloheptanone | Benzylamine, Piperidine, Morpholine | 4-Methyl-N-substituted Cycloheptylamines |
| Cyclohexanone | A diverse set of primary and secondary amines | N-substituted Cyclohexylamines (for scaffold diversity) |
Conformational Analysis and Stereochemical Control in this compound Derivatives
The three-dimensional shape of a molecule is critical for its interaction with a biological target. The cycloheptyl ring of cycloheptylmethanamine is not planar and can adopt several low-energy conformations, primarily the twist-chair and twist-boat forms. biomedres.usresearchgate.net The specific conformation adopted can be influenced by the presence and orientation of substituents on the ring.
Conformational analysis of cycloheptylmethanamine derivatives is therefore essential to understand how different structural modifications affect the preferred three-dimensional arrangement of the molecule. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the relative energies of different conformers and the energy barriers between them. Experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can provide valuable information about the conformational preferences of these molecules in solution.
The presence of the aminomethyl group and any other substituents on the cycloheptyl ring will influence the conformational equilibrium. For example, a bulky substituent may favor a conformation where it occupies a pseudo-equatorial position to minimize steric interactions. libretexts.org
Stereochemical control is another crucial aspect of the synthesis of cycloheptylmethanamine derivatives, as different stereoisomers of a chiral molecule can exhibit significantly different biological activities. If a substituent is introduced onto the cycloheptyl ring, or if the aminomethyl side chain is modified to create a chiral center, it becomes necessary to control the stereochemistry of the synthesis. This can be achieved through the use of chiral starting materials, chiral catalysts, or by separating the resulting stereoisomers using techniques like chiral chromatography. The absolute configuration of the chiral centers can have a profound impact on how the molecule fits into the binding site of its target, highlighting the importance of synthesizing and testing stereochemically pure compounds.
The following table summarizes the key low-energy conformations of the cycloheptane (B1346806) ring.
| Conformation | Relative Energy (approximate) | Key Features |
| Twist-Chair | 0 kcal/mol (most stable) | Possesses C₂ symmetry. |
| Twist-Boat | ~1.4 kcal/mol | Possesses C₂ symmetry. |
| Chair | Higher energy than twist-chair | Possesses Cₛ symmetry. |
| Boat | Higher energy than twist-boat | Possesses Cₛ symmetry. |
Computational Chemistry Applications in Cycloheptylmethanamine Hydrochloride Research
Quantum Mechanical Studies of Electronic Structure, Reactivity, and Spectroscopic Signatures
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to study the electronic properties of a molecule with high accuracy. researchgate.netmdpi.com For Cycloheptylmethanamine Hydrochloride, QM calculations could elucidate its three-dimensional geometry, the distribution of electron charge across the molecule, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is fundamental to understanding its stability and potential reactivity.
Theoretical vibrational frequencies from QM calculations could be correlated with experimental infrared and Raman spectra to confirm the molecular structure. mdpi.com Furthermore, QM can be used to predict NMR chemical shifts, aiding in the structural characterization of the compound and its analogues. mdpi.com
Table 1: Hypothetical Quantum Mechanical Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO-LUMO Gap | 5.8 eV | Indicates electronic stability and resistance to excitation. |
| Dipole Moment | 3.2 D | Suggests moderate polarity, influencing solubility and intermolecular interactions. |
| Calculated ¹³C NMR Shifts | δ 25-60 ppm | Aids in the identification of carbon environments in experimental spectra. |
| Calculated Vibrational Frequencies | 2950 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (N-H bend) | Correlates with experimental IR/Raman data for structural validation. |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Molecular Dynamics Simulations for Understanding Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular interactions. nih.govresearchgate.net If this compound were being investigated for a therapeutic purpose, MD simulations could be used to study its binding to a target protein. nih.gov These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding pose, and the role of water molecules in the binding site. nih.gov
Such simulations are crucial for understanding the mechanism of action at a molecular level and for guiding the design of more potent analogues. The results from MD simulations can also be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the target. nih.gov
Ligand-Based and Structure-Based Drug Design Methodologies for Analogues
In the absence of a known biological target, ligand-based drug design (LBDD) methodologies could be applied to develop analogues of this compound. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) build a model based on the chemical features of a set of molecules with known activity to predict the activity of new compounds. nih.gov
If a three-dimensional structure of a relevant biological target is available, structure-based drug design (SBDD) becomes a powerful tool. researchgate.net This approach involves docking potential analogues into the target's binding site to predict their binding affinity and orientation. This allows for the rational design of molecules with improved interactions and, consequently, enhanced biological activity. nih.gov
In Silico Screening and Virtual Ligand Discovery Using this compound as a Lead Structure
Should this compound demonstrate a desirable biological activity, it could serve as a lead structure for virtual screening campaigns. Large chemical databases containing millions of compounds can be computationally screened to identify molecules with similar shapes or chemical features to the lead structure. nih.gov This process, known as similarity searching or pharmacophore screening, can rapidly identify novel compounds with a higher probability of having the desired biological effect, thus saving significant time and resources compared to traditional high-throughput screening.
Predictive Modeling of Pharmacological Profiles (ADMET)
The success of a drug candidate depends not only on its efficacy but also on its pharmacological profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net In silico ADMET prediction models are widely used in the early stages of drug discovery to flag potential liabilities. For this compound, these models could predict properties such as its potential to be orally absorbed, its distribution in the body, its likely metabolic pathways, and its potential for toxicity. researchgate.net
Table 2: Hypothetical In Silico ADMET Predictions for this compound
| ADMET Property | Predicted Outcome | Implication for Research |
| Human Intestinal Absorption | High | Suggests potential for good oral bioavailability. |
| Blood-Brain Barrier Penetration | Low | May indicate limited central nervous system effects. |
| CYP2D6 Inhibition | Unlikely | Lower risk of drug-drug interactions with substrates of this enzyme. |
| Ames Mutagenicity | Negative | Indicates a low likelihood of being a mutagen. |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Investigation of Biological Activities and Molecular Mechanisms of Cycloheptylmethanamine Hydrochloride
In Vitro Pharmacological Profiling and Target Engagement Studies
In vitro pharmacological profiling is a critical first step in characterizing a new chemical entity. This process typically involves a broad panel of assays to identify potential biological targets.
Receptor Binding Assays: These assays are used to determine if a compound binds to specific receptors. mdpi.com For a novel compound like Cycloheptylmethanamine Hydrochloride, a screening panel would typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.gov Radioligand binding assays, where a radiolabeled ligand competes with the test compound for receptor binding, are a common method. mdpi.com The affinity of the compound for the receptor is determined by calculating the inhibition constant (Ki).
Enzyme Inhibition Kinetics: To assess the potential of a compound to inhibit enzyme activity, kinetic studies are performed. These studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki). researchgate.net For a compound with a structure like this compound, a panel of enzymes relevant to various diseases, such as kinases, proteases, and metabolic enzymes, would be tested.
No publicly available data from receptor binding assays or enzyme inhibition studies for this compound could be located.
Cellular Assay Development and High-Content Screening for this compound
Cellular assays provide insights into a compound's activity in a more biologically relevant context than in vitro biochemical assays.
Cellular Assay Development: Assays using cultured cells are developed to measure various cellular processes, such as cell proliferation, cytotoxicity, apoptosis, and the activation or inhibition of specific signaling pathways. For instance, derivatives of related cyclic compounds have been evaluated for their antiproliferative activity in human peripheral blood mononuclear cells (PBMCs). mdpi.com
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in cells treated with a compound. This technology can provide detailed information about a compound's effects on cellular morphology, protein localization, and organelle function.
Specific cellular assays or high-content screening data for this compound are not available in the current scientific literature.
Elucidation of Molecular Targets, Signaling Pathways, and Downstream Effects
Identifying the molecular target of a compound is crucial for understanding its mechanism of action.
Molecular Target Identification: If a compound shows activity in cellular assays, further studies are conducted to pinpoint its molecular target(s). Techniques such as affinity chromatography, expression profiling, and computational modeling can be employed.
Signaling Pathway Analysis: Once a target is identified, researchers investigate the downstream signaling pathways affected by the compound's interaction with its target. For example, studies on N-benzylpiperidinol derivatives, which share some structural similarities with the potential cycloheptylmethanamine scaffold, have shown effects on the p53 and p21 protein levels, indicating an impact on cell cycle regulation. nih.gov
There is no information available regarding the molecular targets or affected signaling pathways of this compound.
Preclinical Efficacy Studies in Relevant Biological Models
Before a compound can be considered for clinical development, its efficacy must be demonstrated in preclinical models of disease.
Proof-of-Concept Studies: These studies aim to show that the compound has the desired therapeutic effect in a relevant animal model. For instance, related amidrazone derivatives have been studied for their anti-inflammatory and antinociceptive properties. mdpi.com
Mechanistic Understanding: Preclinical studies also serve to further elucidate the compound's mechanism of action in vivo. This can involve analyzing biomarkers and assessing target engagement in the animal model. For example, N-benzyl-2-acetamidopropionamide derivatives have been evaluated for their anticonvulsant activity in mouse and rat models. nih.gov
No preclinical efficacy studies for this compound have been published.
Exploration of Potential Antimicrobial, Antifungal, or Antiparasitic Activities
Many small molecules exhibit antimicrobial properties.
Antimicrobial Screening: A new compound would typically be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). mdpi.com For example, some cyclohexylamine (B46788) derivatives have shown antimicrobial activity. researchgate.net
Mechanism of Action Studies: If a compound shows antimicrobial activity, further studies are conducted to determine its mechanism of action, which could involve disrupting the cell wall, inhibiting protein synthesis, or interfering with DNA replication.
There are no reports on the antimicrobial, antifungal, or antiparasitic activities of this compound.
Neurochemical and Neuropharmacological Investigations of this compound
The structural features of this compound suggest a potential for interaction with the central nervous system.
Neurochemical Profiling: This would involve assessing the compound's effects on neurotransmitter systems, including synthesis, release, uptake, and metabolism. For example, catecholamine derivatives are known to interact with G-protein coupled receptors in the brain. nih.gov
Neuropharmacological Assays: In vivo studies in animal models would be conducted to evaluate the compound's effects on behavior, cognition, and other neurological functions. For instance, some cyclohexylamine derivatives have been studied for their antidepressant and analgesic properties. researchgate.net
No neurochemical or neuropharmacological data for this compound are available.
Advanced Analytical and Spectroscopic Characterization Methodologies for Cycloheptylmethanamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Cycloheptylmethanamine Hydrochloride. slideshare.netunl.eduspringernature.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. slideshare.netunl.edu
¹H NMR spectroscopy of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the cycloheptyl ring would likely appear as a series of complex multiplets in the aliphatic region of the spectrum. The two protons of the methylene (B1212753) group adjacent to the cycloheptyl ring and the nitrogen atom would also produce a characteristic signal, likely a multiplet due to coupling with neighboring protons. The protons of the amine group would appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. docbrown.infodocbrown.info For this compound, distinct signals would be observed for each unique carbon atom. The seven carbon atoms of the cycloheptyl ring would likely show several signals in the aliphatic region, with their specific chemical shifts determined by their position within the ring. The methylene carbon would also have a characteristic chemical shift. The presence of a single set of signals in both ¹H and ¹³C NMR spectra would confirm the presence of a single chemical entity. docbrown.info Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between protons and carbons, providing definitive structural assignment. bas.bg
Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Multiplicity |
| 7.85 | br s |
| 2.95 | t |
| 1.20-1.80 | m |
Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.govsccwrp.orgnfdi4chem.de For this compound, HRMS would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which is Cycloheptylmethanamine. This accurate mass can be used to confirm the molecular formula C₈H₁₇N.
In addition to accurate mass measurement, HRMS can be coupled with tandem mass spectrometry (MS/MS) to perform fragmentation analysis. pensoft.netnih.gov By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, detailed structural information can be obtained. For Cycloheptylmethanamine, characteristic fragmentation patterns would be expected, such as the loss of the amine group or fragmentation of the cycloheptyl ring. This fragmentation data provides an additional layer of confirmation for the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. nih.govresearchgate.net These techniques are highly effective for identifying the functional groups present in a molecule. nih.govencyclopedia.pub
In the IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the primary amine hydrochloride would typically appear as a broad band in the region of 3000-2800 cm⁻¹. The C-H stretching vibrations of the cycloheptyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region. The N-H bending vibration would likely be seen around 1600-1500 cm⁻¹. The C-N stretching vibration would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch (amine salt) | 3000 - 2800 (broad) | IR |
| C-H Stretch (aliphatic) | 3000 - 2850 | IR, Raman |
| N-H Bend | 1600 - 1500 | IR |
| C-N Stretch | 1250 - 1020 | IR |
| C-C Stretch (ring) | Fingerprint Region | Raman |
Note: This is a generalized table. Actual frequencies can be influenced by the physical state of the sample and intermolecular interactions.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS/MS) for Purity Assessment and Quantitative Analysis in Research Samples
Advanced chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in research samples. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. jchr.orgnih.gov A reversed-phase HPLC method could be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the compound is expected to have some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. nih.gov For the analysis of Cycloheptylmethanamine, derivatization might be necessary to improve its volatility and chromatographic behavior. The mass spectrometer provides definitive identification of the compound based on its mass spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for quantitative analysis. rsc.orgresearchgate.netnih.govsemanticscholar.org This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. umich.edu An LC-MS/MS method would be the gold standard for determining the concentration of this compound in complex matrices, such as biological fluids or environmental samples, due to its ability to minimize interferences. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the cycloheptyl ring in the solid state. mdpi.commdpi.com It would also reveal the packing of the molecules in the crystal lattice and the details of the hydrogen bonding interactions between the ammonium (B1175870) group and the chloride anion.
Furthermore, X-ray crystallography is crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. weizmann.ac.il Different polymorphs can have different physical properties, such as solubility and stability. Identifying and characterizing the different polymorphic forms of this compound is important for ensuring the consistency and quality of the material in research applications. americanpharmaceuticalreview.comweizmann.ac.il
Development and Validation of Spectrophotometric Methods for Research-Grade Purity and Concentration Determination
The development and validation of simple and rapid spectrophotometric methods can be valuable for routine determination of the purity and concentration of this compound in research-grade samples. lew.ronih.govwho.intresearchgate.net Although the compound itself may not have a strong chromophore for direct UV-Vis spectrophotometry, derivatization reactions can be employed to produce a colored product that can be quantified. lew.ronih.gov
For instance, the primary amine group of Cycloheptylmethanamine can react with a suitable chromogenic reagent to form a product with a strong absorbance in the visible region. The method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. scispace.comgavinpublishers.combiopharminternational.comnih.gov Such a validated spectrophotometric method would offer a cost-effective and efficient means for routine quality control in a research setting. who.int
Future Directions and Emerging Research Avenues for Cycloheptylmethanamine Hydrochloride
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly accelerate the identification and optimization of novel drug candidates. mdpi.comnih.gov For Cycloheptylmethanamine Hydrochloride, these computational tools can be leveraged at multiple stages of the research and development pipeline.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on Research |
| Predictive Modeling | Algorithms trained on existing data to forecast properties of new derivatives. | Prioritization of synthetic targets and reduction in unnecessary experiments. |
| Generative Design | AI models create novel molecular structures based on the cycloheptylmethanamine core. | Discovery of new chemical entities with improved therapeutic profiles. |
| Virtual Screening | High-throughput computational screening of large compound libraries against biological targets. | Rapid identification of potential lead compounds for further investigation. |
| Drug Repurposing | AI analyzes biological data to identify new therapeutic uses for existing compounds. | Accelerated pathway to clinical applications by leveraging known safety profiles. nih.gov |
Exploration of Novel Therapeutic or Diagnostic Applications Through Repurposing or De Novo Design
The structural features of this compound may lend themselves to therapeutic applications beyond its initial intended use. Drug repurposing, the process of identifying new uses for existing drugs, offers a cost-effective and accelerated route to new treatments. nih.gov AI and machine learning can play a pivotal role in this endeavor by screening vast biological and clinical datasets to identify potential new targets for this compound. mdpi.com
Conversely, de novo design, which involves creating novel drugs from scratch, represents another promising avenue. nih.gov By utilizing the this compound scaffold as a starting point, medicinal chemists can design and synthesize new molecules with tailored properties to interact with specific biological targets implicated in disease. nih.govbiorxiv.org This approach allows for a high degree of precision in drug design, aiming to maximize efficacy while minimizing off-target effects.
Research in this area would involve a systematic exploration of structure-activity relationships, where modifications to the cycloheptyl ring or the aminomethyl side chain could be correlated with changes in biological activity. This rational design process, supported by computational modeling, could uncover novel therapeutic agents for a range of diseases.
Development of Advanced Research Tools and Probes Based on the this compound Scaffold
The unique chemical structure of this compound makes it a candidate for development into sophisticated research tools and chemical probes. These tools are invaluable for elucidating complex biological processes and validating new drug targets.
By attaching fluorescent tags or other reporter molecules to the this compound scaffold, researchers could create probes to visualize and track the distribution and interaction of the compound within living cells or tissues. Such probes would provide critical insights into its mechanism of action and help to identify its molecular targets.
Furthermore, derivatives of this compound could be functionalized to create affinity-based probes. These tools are designed to specifically bind to a target protein, allowing for its isolation and identification from complex biological mixtures. This is a crucial step in target validation and understanding the molecular basis of a compound's biological effects.
Table 2: Potential Research Tools Derived from this compound
| Tool/Probe Type | Description | Research Application |
| Fluorescent Probes | The scaffold is chemically linked to a fluorescent dye. | Real-time imaging of compound distribution and target engagement in cells. |
| Affinity-Based Probes | The scaffold is modified to include a reactive group for covalent binding or a tag for pulldown assays. | Identification and isolation of the specific protein targets of the compound. |
| Photoaffinity Labels | A photoreactive group is incorporated into the molecule. | Covalently linking the compound to its target upon light activation for precise target identification. |
Interdisciplinary Research Collaborations to Advance this compound Science
The full potential of this compound can only be realized through a concerted effort that spans multiple scientific disciplines. Interdisciplinary collaborations are essential for tackling the complex challenges inherent in modern drug discovery and development.
Chemists, biologists, computational scientists, and pharmacologists must work in concert to advance our understanding of this compound. Chemists can focus on synthesizing novel derivatives and developing efficient synthetic routes. Biologists can perform the necessary assays to evaluate the biological activity and mechanism of action. Computational scientists can apply AI and ML models to guide the design and interpretation of experiments. Pharmacologists can then investigate the effects of promising candidates in more complex biological systems.
Such collaborations foster a synergistic environment where diverse expertise and perspectives can lead to innovative solutions and accelerate the translation of basic scientific discoveries into tangible therapeutic benefits. The future of this compound research is not confined to a single laboratory or discipline but lies in the power of collaborative scientific inquiry.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Cycloheptylmethanamine Hydrochloride with high purity?
- Answer : Synthesis typically involves reductive amination of cycloheptanone with methanamine, followed by hydrochloric acid salt formation. To optimize purity, use controlled stoichiometric ratios (e.g., 1.2:1 amine:ketone) and inert atmospheres to minimize oxidation. Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) is effective for removing unreacted precursors. Impurity profiling via HPLC with a C18 column and UV detection at 254 nm can validate purity (>98%) .
Q. How should researchers safely handle this compound in laboratory settings?
- Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps to avoid inhalation. Spills should be neutralized with 5% acetic acid before disposal. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm cycloheptyl and methanamine moieties (e.g., cycloheptyl CH₂ signals at δ 1.4–1.8 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion peak [M+H]⁺ at m/z 158.1.
- Elemental Analysis : Validate chloride content (theoretical ~22.3%) via ion chromatography .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Answer : Ethanol-water mixtures (70:30 v/v) at 4°C yield high-purity crystals (>99%). Slow cooling (1°C/min) minimizes solvent inclusion. For hygroscopic batches, anhydrous acetone under nitrogen is an alternative .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–7. Use HPLC to quantify degradation products (e.g., cycloheptanol from hydrolysis). Buffer solutions (phosphate for pH 3–7.5, borate for pH 8) reveal maximal stability at pH 4.5–5.8. Conflicting data may arise from trace metal ions (e.g., Fe³⁺), necessitating chelating agents like EDTA in buffers .
Q. What in vitro models are suitable for studying the neuropharmacological effects of this compound?
- Answer : Primary rat cortical neuron cultures (IC₅₀ assays for cytotoxicity) and HEK-293 cells expressing human serotonin transporters (SERT) for uptake inhibition studies. Dose-response curves (1–100 µM) with fluoxetine as a positive control. Monitor intracellular Ca²⁺ flux via Fluo-4 AM fluorescence to assess receptor interactions .
Q. How can impurity profiles be linked to synthetic pathway variations in this compound production?
- Answer : LC-MS/MS identifies route-specific impurities:
- Route A (Reductive Amination) : Residual cycloheptanone (retention time 8.2 min, m/z 113.1).
- Route B (Grignard Reaction) : Tertiary amine byproducts (e.g., N-cycloheptyl-N-methylmethanamine, m/z 170.2).
Gradient elution (0.1% TFA in acetonitrile/water) optimizes separation .
Q. What strategies improve enantiomeric resolution of this compound in chiral separations?
- Answer : Use Chiralpak IA-3 columns with hexane/isopropanol (80:20) + 0.1% diethylamine. Enantiomer resolution (Rₛ > 2.0) is achievable at 25°C. For preparative-scale separation, simulate moving bed (SMB) chromatography reduces solvent use by 40% .
Q. How can ecological impact assessments guide disposal protocols for this compound?
- Answer : Follow OECD 301D biodegradability tests: <10% degradation in 28 days classifies it as persistent. Avoid aqueous disposal; incineration at >850°C with scrubbers is recommended. Soil adsorption studies (log Kₒ𝒸 = 1.8) indicate moderate mobility, necessitating containment in landfills with HDPE liners .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
